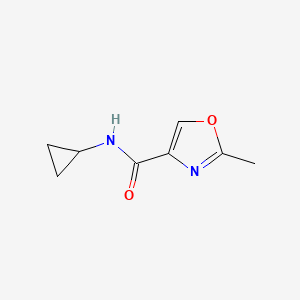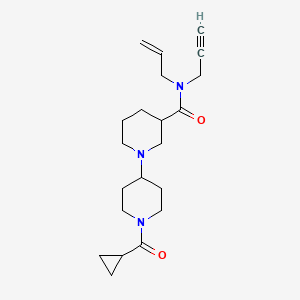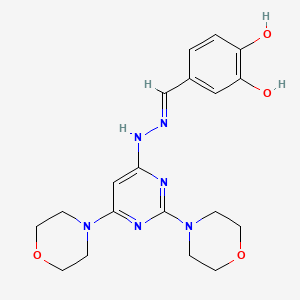![molecular formula C17H13FN2OS B6021140 2-[(2-fluorobenzyl)thio]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6021140.png)
2-[(2-fluorobenzyl)thio]-6-phenyl-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-fluorobenzyl)thio]-6-phenyl-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of protein kinase B (PKB), which is a critical signaling molecule that regulates various cellular processes, including cell growth, survival, and metabolism.
Mecanismo De Acción
The mechanism of action of 2-[(2-fluorobenzyl)thio]-6-phenyl-4(3H)-pyrimidinone involves the inhibition of protein kinase B (this compound), also known as Akt. This compound is a critical signaling molecule that regulates various cellular processes, including cell growth, survival, and metabolism. The inhibition of this compound by this compound leads to the downregulation of downstream signaling pathways, which ultimately results in the inhibition of cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been demonstrated to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Furthermore, it has been suggested to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(2-fluorobenzyl)thio]-6-phenyl-4(3H)-pyrimidinone in lab experiments is its potent inhibition of this compound, which makes it a valuable tool for studying the role of this compound in various cellular processes. Additionally, it has been shown to have therapeutic potential in various diseases, making it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Direcciones Futuras
There are several future directions for the research on 2-[(2-fluorobenzyl)thio]-6-phenyl-4(3H)-pyrimidinone. Firstly, more studies are needed to evaluate its potential as a therapeutic agent in various diseases such as cancer, diabetes, and neurodegenerative disorders. Secondly, the development of more potent and selective inhibitors of this compound is needed to improve the therapeutic potential of this compound. Thirdly, the evaluation of the toxicity and safety of this compound in preclinical studies is necessary before its clinical development. Finally, the investigation of the potential synergistic effects of this compound with other therapeutic agents is needed to improve its efficacy.
Métodos De Síntesis
The synthesis method of 2-[(2-fluorobenzyl)thio]-6-phenyl-4(3H)-pyrimidinone involves the reaction of 2-fluorobenzyl mercaptan with ethyl 2-amino-4,6-diphenylpyrimidine-5-carboxylate in the presence of a base such as potassium carbonate. The reaction proceeds under reflux conditions in a solvent such as dimethylformamide or N-methylpyrrolidone. The product is obtained by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Aplicaciones Científicas De Investigación
2-[(2-fluorobenzyl)thio]-6-phenyl-4(3H)-pyrimidinone has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been demonstrated to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Furthermore, it has been suggested to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c18-14-9-5-4-8-13(14)11-22-17-19-15(10-16(21)20-17)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKTYBPYNBZLAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24786635 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-methoxybenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6021059.png)



![3-{1-[(2-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B6021095.png)
![methyl N-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate](/img/structure/B6021102.png)
![ethyl 7-[(dimethylamino)methyl]-4-hydroxy-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B6021105.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B6021127.png)


![3,4,5-trimethoxy-N-{5-[3-(4-morpholinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}benzamide hydrochloride hydrate](/img/structure/B6021152.png)
![N-[1-(4-isopropylphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B6021170.png)
![5-{[3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B6021172.png)
![3-[(cyclopropylamino)methyl]-1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6021178.png)